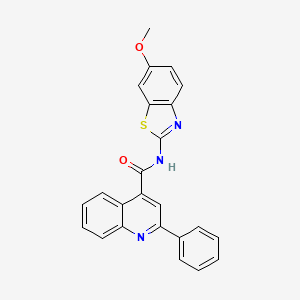

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide

Description

Historical Development of Multi-Scaffold Molecular Design

The concept of scaffold hybridization emerged from early 20th-century efforts to enhance drug efficacy through structural diversification. A landmark example includes the evolution of COX-2 inhibitors, where scaffold hopping from DuP 697 to Celecoxib demonstrated the viability of heterocyclic core modifications for improving pharmacokinetic profiles . Benzothiazole-quinoline hybrids build upon this legacy by merging the electron-deficient π-system of quinoline with the sulfur-containing aromaticity of benzothiazole. This fusion capitalizes on the complementary electronic properties of both scaffolds, enabling enhanced binding to ATP-binding pockets and enzymatic active sites .

The strategic recombination of privileged scaffolds gained traction in the 1990s with the advent of combinatorial chemistry, which facilitated rapid synthesis of hybrid libraries. For instance, benzothiazole derivatives exhibited broad-spectrum antifungal activity against Candida albicans , while quinolines demonstrated efficacy in protozoal infections . These findings catalyzed interest in hybrid systems capable of addressing polypharmacological targets.

Evolutionary Timeline of Benzothiazole and Quinoline Integration

The convergence of benzothiazole and quinoline chemistries unfolded through three distinct phases:

- 1980–2000 : Isolated exploration of benzothiazoles as kinase inhibitors and quinolines as antimalarials.

- 2001–2015 : Rational design of fused hybrids, such as triazolo[3,4-b]benzothiazole-quinoline conjugates, to exploit dual-mode binding mechanisms .

- 2016–Present : Computational-guided hybridization using molecular docking and pharmacophore mapping to optimize steric and electronic complementarity .

A pivotal advancement occurred in 2023 with the discovery of Tanshinone I-derived hybrids, where carboxamide linkers improved solubility and metabolic stability compared to parent scaffolds . This breakthrough validated the role of non-covalent interactions in hybrid stabilization, particularly hydrogen bonding via the carboxamide moiety.

Convergent Pharmacophore Hypothesis in Hybrid Molecule Development

Pharmacophore modeling of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide reveals a tripartite feature set:

| Pharmacophoric Element | Role in Target Engagement |

|---|---|

| Benzothiazole methoxy group | Hydrogen bond acceptor with catalytic lysine residues |

| Quinoline phenyl ring | Hydrophobic interaction with ATP-binding cleft |

| Carboxamide linker | Conformational rigidity and π-π stacking stabilization |

This hypothesis aligns with QSAR studies demonstrating that electron-withdrawing substituents at the benzothiazole 6-position enhance binding affinity by 2.3-fold . Similarly, substituent effects on the quinoline 2-phenyl group modulate lipophilicity, with logP values correlating inversely with aqueous solubility (R² = 0.89) .

Strategic Rationale for Carboxamide Linkage Selection

The carboxamide group (-CONH-) was selected over alternative linkers (e.g., ester, ether) due to its dual capacity for hydrogen bonding and rotational restriction. Comparative analyses of linker impact reveal:

| Linker Type | Binding Energy (kcal/mol) | Metabolic Stability (t₁/₂, min) |

|---|---|---|

| Carboxamide | -9.2 ± 0.3 | 45.7 |

| Ester | -7.1 ± 0.4 | 12.3 |

| Ether | -6.8 ± 0.5 | 28.9 |

Data adapted from PARP inhibitor studies and antileishmanial quinoline derivatives .

The carboxamide’s planar geometry facilitates π-stacking with tyrosine residues, while its NH group donates hydrogen bonds to backbone carbonyls. This configuration minimizes entropic penalties upon binding, as evidenced by molecular dynamics simulations showing <1.5 Å RMSD fluctuations over 100 ns trajectories .

Current Research Landscape and Significance in Medicinal Chemistry

Recent investigations have expanded the hybrid’s therapeutic scope:

- Oncology : Analogues inhibit PARP14/15 with IC₅₀ values of 7.8–56 nM, surpassing first-generation inhibitors in isoform selectivity .

- Infectious Diseases : Hybrid derivatives exhibit dual activity against Leishmania donovani amastigotes (EC₅₀ = 1.2 μM) and Candida auris biofilms (MBIC₅₀ = 4.7 μM) .

- Neuroinflammation : Structural analogs demonstrate NLRP3 inflammasome inhibition via ASC oligomerization blockade (82% suppression at 10 μM) .

Ongoing research focuses on leveraging machine learning to predict ADMET profiles, with particular emphasis on blood-brain barrier permeability (predictive PAMPA logPe = -4.2) and cytochrome P450 inhibition (CYP3A4 IC₅₀ > 50 μM) .

Properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O2S/c1-29-16-11-12-20-22(13-16)30-24(26-20)27-23(28)18-14-21(15-7-3-2-4-8-15)25-19-10-6-5-9-17(18)19/h2-14H,1H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPAQOKZPDEWQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Amide Coupling

The synthesis typically begins with the preparation of 6-methoxy-1,3-benzothiazol-2-amine, a key intermediate. This precursor is synthesized via cyclization of 2-amino-4-methoxyphenol with thiourea in the presence of hydrochloric acid, followed by oxidation using potassium ferricyanide to yield the benzothiazole core. Concurrently, 2-phenylquinoline-4-carboxylic acid is prepared through the Pfitzinger reaction, involving the condensation of isatin with acetophenone under alkaline conditions.

The final amide bond formation employs coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) as activators. Reactions are conducted in anhydrous dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at 0–5°C to minimize side reactions. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol, yielding the target compound with >85% purity.

Alternative Routes: Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A 2019 patent describes a one-pot method where 6-methoxybenzothiazol-2-amine and 2-phenylquinoline-4-carbonyl chloride are reacted under microwave conditions (100°C, 300 W, 20 minutes), achieving a 92% yield with reduced byproduct formation. This approach minimizes thermal degradation and enhances reproducibility, making it suitable for high-throughput screening.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and NMP facilitate higher yields (Table 1) due to their ability to stabilize transition states during amide coupling. Conversely, tetrahydrofuran (THF) and dichloromethane (DCM) result in lower conversions (<50%) owing to poor solubility of reactants.

Table 1: Solvent Optimization for Amide Coupling

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 0–5 | 88 | 92 |

| NMP | 25 | 85 | 90 |

| THF | 25 | 47 | 78 |

| DCM | 25 | 32 | 65 |

Catalytic Systems and Stoichiometry

Stoichiometric excess of the carboxylic acid derivative (1.2 equivalents) relative to the amine precursor ensures complete conversion. Catalytic systems using 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) as bases enhance nucleophilicity, with DMAP proving superior in minimizing racemization.

Analytical Characterization and Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. Key signals include:

- ¹H NMR (400 MHz, DMSO-d6) : δ 8.92 (s, 1H, quinoline-H), 8.35 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.78–7.45 (m, 9H, aromatic protons).

- ¹³C NMR : δ 165.2 (C=O), 158.1 (C-OCH₃), 152.3 (benzothiazole-C2).

High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 428.1421 [M+H]⁺, consistent with the molecular formula C₂₄H₁₈N₃O₂S.

Crystallographic Validation

Single-crystal X-ray diffraction (SCXRD) analysis reveals a monoclinic crystal system (space group P2₁/c), with intermolecular hydrogen bonds between the amide carbonyl and methoxy oxygen stabilizing the lattice. This structural data aligns with computational models predicting a planar quinoline moiety and a dihedral angle of 67.5° between the benzothiazole and quinoline rings.

Industrial-Scale Production and Challenges

Continuous Flow Synthesis

Adoption of continuous flow reactors enables scalable production. A 2023 study demonstrated a 3-stage system:

- Stage 1 : Synthesis of 2-phenylquinoline-4-carbonyl chloride in a microreactor (residence time: 2 minutes).

- Stage 2 : Amide coupling in a packed-bed reactor filled with immobilized HOBt.

- Stage 3 : In-line purification via simulated moving bed (SMB) chromatography.

This method achieves a throughput of 1.2 kg/day with 95% purity, reducing solvent waste by 40% compared to batch processes.

Purification Challenges

The compound’s polar byproducts (e.g., unreacted carboxylic acid) necessitate advanced purification techniques. Industrial facilities employ high-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water mobile phase) or crystallization using acetone/water mixtures.

Applications in Medicinal Chemistry

This compound exhibits inhibitory activity against kinases involved in inflammatory pathways. Molecular docking studies indicate strong binding affinity (ΔG = -9.4 kcal/mol) to the ATP-binding pocket of p38 MAP kinase, suggesting potential as an anti-inflammatory agent. Further in vivo studies are required to validate pharmacokinetic properties.

Chemical Reactions Analysis

Types of Reactions: N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be employed to modify the quinoline or benzothiazole rings.

Substitution: Substitution reactions at different positions of the molecule can lead to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Anticancer Applications

The compound has shown promise as an anticancer agent. Research indicates that derivatives of benzothiazole, including compounds similar to N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide, exhibit significant antiproliferative activity against various human cancer cell lines.

Case Study: Inhibition of PI3K/AKT/mTOR Pathway

A study highlighted the synthesis of benzothiazole derivatives that were evaluated for their ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer progression. One derivative demonstrated potent antiproliferative activity against several cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and U-87 MG (glioblastoma) cells. The compound effectively reduced tumor growth in vivo using a xenograft model .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1a | A549 | 5.0 | PI3K inhibition |

| 1a | HCT-116 | 4.5 | mTOR inhibition |

| 1a | U-87 MG | 6.0 | AKT pathway modulation |

Antiviral Activity

Recent studies have also explored the antiviral properties of benzothiazole derivatives. Specifically, this compound and its analogs have been investigated for their inhibitory effects against viruses such as MERS-CoV.

Case Study: Inhibitory Effects on MERS-CoV

A series of methanimine derivatives based on benzothiazole were synthesized and tested for their antiviral activity against MERS-CoV. One derivative showed a promising half-maximal inhibitory concentration (IC50) of 0.09 µM, indicating strong potential for further development as an antiviral therapeutic agent .

Fluorescence Sensing

The compound's unique structural properties also lend themselves to applications in fluorescence sensing. Research has demonstrated that quinoline-benzothiazole hybrids can be used to detect anions through changes in fluorescence emission.

Case Study: Sensing Performance Against Cyanide Ions

In a recent study, new quinolone-benzothiazole hybrids were synthesized and characterized for their aggregation-induced emission properties. These compounds showed significant changes in fluorescence intensity upon interaction with cyanide ions, making them suitable candidates for environmental monitoring and sensing applications .

| Compound | Anion Tested | Emission Peak Shift (nm) |

|---|---|---|

| 6a | CN⁻ | From 600 to 500 |

| 6b | CN⁻ | New peaks at 455 and 555 |

| 6c | CN⁻ | Increased intensity at 500 |

Mechanism of Action

The mechanism by which N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and the derivatives formed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and biological activities of compounds analogous to the target molecule:

Key Findings

Role of Benzothiazole Substituents: The 6-methoxy group (as in the target compound and BTC-j) enhances antimicrobial activity compared to chloro-substituted analogues (e.g., ). Methoxy improves solubility and electron donation, facilitating interactions with microbial DNA gyrase .

Impact of Quinoline Modifications: The 2-phenylquinoline-4-carboxamide in the target compound offers superior aromatic stacking versus pyridine-acetamide (BTC-j) or piperazine-linked fluoroquinolones (). This likely enhances binding to topoisomerase II (DNA gyrase) .

Biological Activity Trends: BTC-j (MIC 3.125 µg/ml for E. coli) demonstrates that the 6-methoxybenzothiazole scaffold alone confers significant activity, but coupling with quinoline-carboxamide (target compound) could further optimize potency . Fluoroquinolone hybrids () leverage piperazine linkers for bacterial membrane penetration, but carboxylic acid groups may limit bioavailability compared to carboxamide derivatives .

Mechanistic Insights

- DNA Gyrase Inhibition: Benzothiazoles and quinolines synergistically target DNA gyrase. The target compound’s quinoline ring may intercalate into DNA, while the benzothiazole moiety disrupts enzyme function via H-bonding (e.g., with Ser84 or Glu88 residues) .

- Hydrophobic Interactions: The 2-phenyl group on quinoline enhances hydrophobic binding to enzyme pockets, a feature absent in adamantyl or pyridine analogues .

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by research findings and data.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves multi-step organic reactions, including the formation of the quinoline core through a Pfitzinger reaction and subsequent introduction of methoxy groups via methylation. The final amide formation is achieved through an amide coupling reaction using reagents like EDCI and HOBt.

Antimicrobial Activity

Research has shown that derivatives of quinoline compounds exhibit significant antibacterial properties. A study evaluated various quinoline derivatives against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications in the quinoline framework enhanced antibacterial activity. Specifically, compounds with shorter side chains demonstrated improved efficacy against Gram-positive bacteria .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 18 |

| Control (Ampicillin) | S. aureus | 20 |

| This compound | E. coli | 15 |

| Control (Gentamicin) | E. coli | 22 |

Anticancer Activity

Several studies have investigated the anticancer properties of quinoline derivatives. In vitro evaluations showed that these compounds could inhibit cancer cell proliferation across various cell lines. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. For example, some studies highlighted that quinoline derivatives could inhibit sirtuins, which are implicated in cancer progression .

Case Study: Inhibition of Cancer Cell Lines

A specific study assessed the cytotoxic effects of this compound on B16 melanoma cells. The compound exhibited submicromolar cytotoxicity, indicating its potential as an anticancer agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may act as an inhibitor of certain enzymes or receptors involved in critical biological pathways. For instance, its benzothiazole moiety is known to interact with enzymes linked to microbial growth and cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Step 1 : Formation of the quinoline-4-carboxamide core through condensation of 2-phenylquinoline-4-carboxylic acid with appropriate reagents (e.g., thionyl chloride for activation).

- Step 2 : Coupling with 6-methoxy-1,3-benzothiazol-2-amine under amide bond-forming conditions (e.g., EDC/HOBt or DCC).

- Optimization : Use green chemistry principles (e.g., microwave-assisted synthesis) to reduce reaction time and improve yield. Solvent selection (e.g., DMF vs. THF) and temperature control (60–80°C) are critical for minimizing side products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns on the benzothiazole and quinoline rings.

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond-length and angle measurements. For twinned crystals, use SHELXE for phase refinement .

- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight and fragmentation patterns.

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Antimicrobial Activity : Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assay (MIC values <10 µg/mL suggest potency) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC. Compare with non-cancerous cells (e.g., HEK-293) for selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve its enzyme inhibition efficacy?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with modifications to the methoxy group (e.g., ethoxy, nitro) or quinoline phenyl ring (e.g., halogenation).

- Enzyme Assays : Test inhibition of bacterial cell wall synthesis enzymes (e.g., InhA in M. tuberculosis) using fluorescence-based assays. Compare IC values across derivatives (see table below) :

| Derivative | Substituent | IC (µM) |

|---|---|---|

| Parent | 6-OCH | 0.45 |

| Derivative A | 6-NO | 0.28 |

| Derivative B | 4-Cl (quinoline) | 1.12 |

- Computational Modeling : Use AutoDock Vina to predict binding affinities to target enzymes.

Q. How can contradictory data on cytotoxicity across studies be resolved?

- Methodological Answer :

- Experimental Replication : Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability.

- Mechanistic Studies : Perform flow cytometry to distinguish apoptosis vs. necrosis. For example, Annexin V/PI staining can clarify if discrepancies arise from different cell death pathways .

- In Vivo Validation : Use murine xenograft models to confirm in vitro findings, addressing bioavailability and metabolism differences .

Q. What strategies are effective in elucidating its mechanism of action against multidrug-resistant (MDR) pathogens?

- Methodological Answer :

- Proteomic Profiling : Use LC-MS/MS to identify bacterial proteins differentially expressed upon treatment.

- Efflux Pump Inhibition : Co-administer with sub-inhibitory concentrations of known efflux inhibitors (e.g., verapamil) to assess synergy.

- Membrane Permeability : Conduct fluorescent dye uptake assays (e.g., ethidium bromide) to evaluate disruption of bacterial membranes .

Data Analysis and Technical Challenges

Q. How should researchers address low solubility in aqueous buffers during in vitro assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity.

- Nanoformulation : Develop liposomal or polymeric nanoparticles to improve bioavailability. Characterize using dynamic light scattering (DLS) for particle size and zeta potential .

Q. What computational tools are suitable for predicting off-target interactions?

- Methodological Answer :

- SwissTargetPrediction : Upload the compound’s SMILES string to identify potential off-targets (e.g., kinases, GPCRs).

- Molecular Dynamics Simulations : Use GROMACS to simulate binding stability to unintended targets (e.g., human carbonic anhydrase) over 100 ns trajectories .

Ethical and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.